
NLRP3 agonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NLRP3 agonist 1 is a compound that activates the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and damage-associated molecular patterns. Upon activation, it triggers an inflammatory response by activating caspase-1, which subsequently leads to the maturation and release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NLRP3 agonist 1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Commonly, organic solvents, catalysts, and reagents such as acids, bases, and oxidizing agents are used in the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
NLRP3 agonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
Applications De Recherche Scientifique
NLRP3 agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and regulation of the NLRP3 inflammasome.
Biology: Helps in understanding the role of the NLRP3 inflammasome in various biological processes, including cell death and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, such as gout, type 2 diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NLRP3 inflammasome
Mécanisme D'action
NLRP3 agonist 1 exerts its effects by activating the NLRP3 inflammasome. The activation process involves two steps: priming and assembly. During priming, the expression of NLRP3 and pro-inflammatory cytokines is upregulated. In the assembly step, NLRP3 oligomerizes and recruits the adaptor apoptosis-associated speck-like protein and the effector cysteine protease procaspase-1. This leads to the activation of caspase-1, which cleaves pro-interleukin-1β and pro-interleukin-18 into their active forms, resulting in an inflammatory response .
Comparaison Avec Des Composés Similaires
NLRP3 agonist 1 is unique in its ability to specifically activate the NLRP3 inflammasome. Similar compounds include:
Nigericin: A microbial toxin that activates the NLRP3 inflammasome by inducing potassium efflux.
Muramyl dipeptide: A bacterial cell wall component that activates the NLRP3 inflammasome through the recognition of pathogen-associated molecular patterns.
Extracellular ATP: Activates the NLRP3 inflammasome by binding to the P2X7 receptor and inducing potassium efflux
This compound stands out due to its specific activation mechanism and potential therapeutic applications in treating inflammatory diseases.
Propriétés
Formule moléculaire |
C15H16N6 |
|---|---|
Poids moléculaire |
280.33 g/mol |
Nom IUPAC |
4-N-(1-methylcyclopropyl)-7-(1H-pyrazol-5-yl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C15H16N6/c1-15(5-6-15)20-13-10-3-2-9(11-4-7-17-21-11)8-12(10)18-14(16)19-13/h2-4,7-8H,5-6H2,1H3,(H,17,21)(H3,16,18,19,20) |
Clé InChI |
KNPJIDCHCYGPIK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)NC2=NC(=NC3=C2C=CC(=C3)C4=CC=NN4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


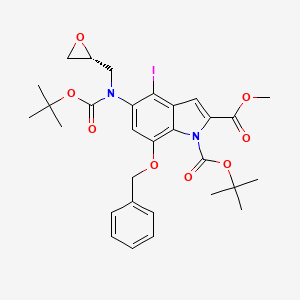
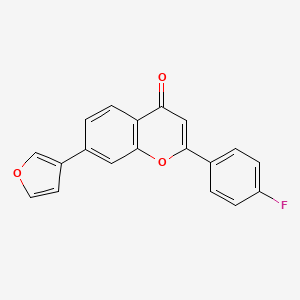
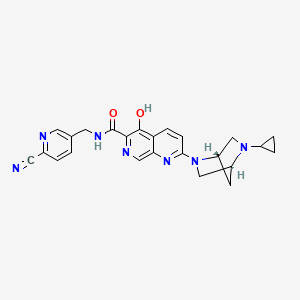

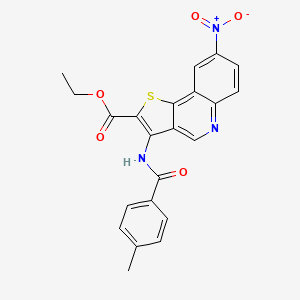
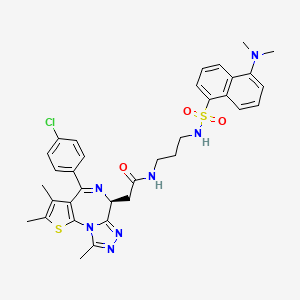
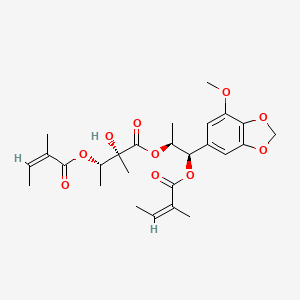
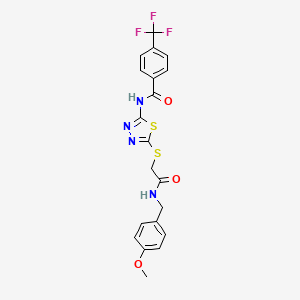
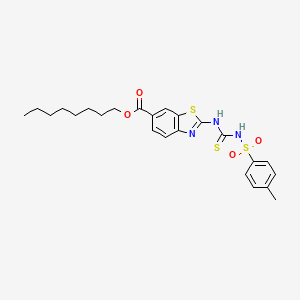
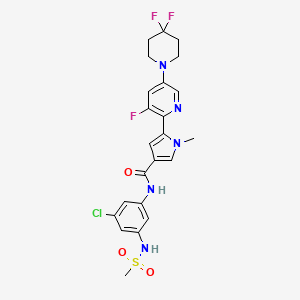
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
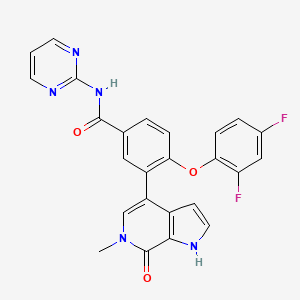
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)

